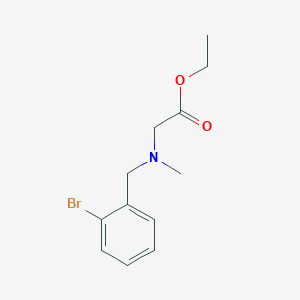
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as EPPP, is a synthetic compound that belongs to the class of piperidine derivatives. EPPP has been studied for its potential application in scientific research due to its unique chemical properties and mechanism of action.
作用机制
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine acts as a potent inhibitor of DAT, which leads to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, including increased motivation, improved cognition, and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a significant impact on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to have a positive effect on cognitive function, memory, and learning.
实验室实验的优点和局限性
One of the primary advantages of using 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments is its high selectivity for DAT. This property allows researchers to study the specific role of DAT in various neurological disorders. However, one of the limitations of using 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential toxicity and adverse effects on the brain. Therefore, caution must be taken when using 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in lab experiments.
未来方向
There are several future directions for the study of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One potential direction is the development of new compounds based on the structure of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine that exhibit improved selectivity and reduced toxicity. Another potential direction is the study of the long-term effects of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine on the brain and its potential application in the treatment of various neurological disorders.
Conclusion
In conclusion, 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has been studied for its potential application in scientific research, particularly in the field of neuroscience. 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine exhibits high selectivity for DAT and has been shown to have a significant impact on the levels of various neurotransmitters in the brain. While 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, caution must be taken due to its potential toxicity and adverse effects on the brain. There are several future directions for the study of 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, including the development of new compounds and the study of its long-term effects on the brain.
合成方法
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine can be synthesized using a multi-step process that involves the reaction of 4-ethylbenzyl chloride with piperidine to form 1-(4-ethylbenzyl)piperidine. This intermediate product is then reacted with pyrrolidine-1-carbonyl chloride to form 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. The final product is purified using various chromatographic techniques to obtain a high-purity sample.
科学研究应用
1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its potential application in scientific research, particularly in the field of neuroscience. 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to exhibit high affinity for the dopamine transporter (DAT), which is responsible for regulating the levels of dopamine in the brain. This property makes 1-(4-ethylbenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine a useful tool for studying the role of DAT in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[1-[(4-ethylphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-16-5-7-17(8-6-16)15-20-13-9-18(10-14-20)19(22)21-11-3-4-12-21/h5-8,18H,2-4,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDERGEGARFHSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6579828 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)







![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)

